molecular formula C13H13ClN2O B000056 Harmine Hydrochloride CAS No. 343-27-1

Harmine Hydrochloride

Cat. No. B000056
CAS RN: 343-27-1
M. Wt: 248.71 g/mol
InChI Key: VNPLYCKZIUTKJM-UHFFFAOYSA-N
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Description

Harmine hydrochloride (Har-hc) is recognized for its anticancer effects, particularly in glioblastoma, where it significantly decreases cell viability, induces apoptosis, and inhibits Akt phosphorylation. These actions suggest harmine hydrochloride's potential as a promising anticancer agent (Liu et al., 2013).

Synthesis Analysis

Recent studies have focused on synthetic modifications of harmine to enhance its biological activity. One method involves acetylation of harmine with acetyl chloride in the presence of tin(IV) chloride, followed by Claisen–Schmidt condensation and cyclization, producing various derivatives with potential improved efficacy (Адекенов et al., 2019).

Molecular Structure Analysis

Harmine hydrochloride's structure, featuring a tricyclic β-carboline skeleton, is pivotal to its biological activities. Computational analyses have elucidated harmine derivatives' structural, electronic, and spectroscopic properties, contributing to a deeper understanding of their interactions with biological targets (Serdaroğlu, 2019).

Chemical Reactions and Properties

Harmine hydrochloride interacts with DNA, showing preference for intercalation between GC base pairs, which is crucial for its anticancer properties. These interactions have been validated through various biophysical techniques, including UV absorption and fluorescence studies (Sharma et al., 2016).

Physical Properties Analysis

The stability of harmine hydrochloride in different environments, such as artificial gastric juice, intestinal juice, and distilled water, has been thoroughly investigated. These studies have demonstrated its thermal stability, providing essential information for the development of harmine hydrochloride-based pharmaceutical formulations (Jun & Wang Changhong, 2007).

Chemical Properties Analysis

The chemical properties of harmine hydrochloride, particularly its interactions with cellular mechanisms, have been extensively studied. Its ability to inhibit key proteins such as Akt, induce apoptosis, and affect cell cycle regulation highlights its potential as a therapeutic agent. The compound's effects on various cancer cell lines, including glioblastoma and leukemia cells, suggest a broad spectrum of potential applications in cancer treatment (Liu et al., 2013; Zhang et al., 2016).

Scientific research applications

Anti-Cancer Properties

Harmine hydrochloride (Har-hc), a derivative from the natural extractive Harmine, shows significant anti-cancer effects in glioblastoma cells. It decreases cell viability, induces apoptosis, and inhibits Akt phosphorylation. Specifically, it inhibits the self-renewal and promotes differentiation of glioblastoma stem-like cells, reducing tumorigenicity in vivo (Liu et al., 2013). Harmine hydrochloride also exhibits inhibitory effects on human pancreatic cancer cell lines, inducing apoptosis and autophagy in a dose-dependent manner (Jiang Jian-wei, 2013).

Antiparkinsonian Effects

Research indicates that harmine hydrochloride has potential antiparkinsonian actions. It was found to eliminate haloperidol-induced catalepsy in rats and reduce symptoms of parkinsonism in mice, suggesting its role in compensating for dopamine deficiency in the brain (Nurmaganbetov et al., 2019).

Antihypoxic Activity

Harmine hydrochloride has been studied for its antihypoxic properties, particularly in models of hypobaric hypoxia and normobaric hypoxia with hypercapnia. It was effective in small doses for increasing life expectancy of animals in hypoxic conditions, showing comparable effects to the reference drug mexidol (Adekenov et al., 2021).

Neuroprotective and Neurotropic Effects

Harmine hydrochloride shows neuroprotective effects by inhibiting monoamine oxidase and exerting a neurotropic action comparable to the drug Amitriptyline. It reduces anxiety levels in animals under experimental psychoemotional chronic stress conditions (Doskaliyev et al., 2021).

Anti-Inflammatory Activity

Harmine hydrochloride exhibits anti-inflammatory properties by inhibiting NF-κB signaling. This inhibition was observed in mouse macrophage cells and an LPS-challenged mouse model, reducing inflammatory cytokines and lung damage (Liu et al., 2017).

Anti-Pruritic Effects

An optimized prescription of harmine hydrochloride cream demonstrated significant anti-pruritic effects, alleviating itching induced by histamine phosphate and 5-HT in mice. Its effectiveness was stronger than the positive control group, Piyanping Ointment (Yuan Fu-sheng, 2010).

Broad Pharmacological Effects

Harmine hydrochloride and its derivatives show a wide range of pharmacological activities, including anti-tumor, neuroprotective, antidiabetic, anti-inflammatory, antiviral, and antibacterial effects. Derivatives of harmine exhibit similar effects but with enhanced anti-tumor activity and reduced neurotoxicity (Zhang et al., 2020).

properties

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPLYCKZIUTKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40828-94-2
Record name 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40828-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7052024
Record name Harmine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Harmine Hydrochloride

CAS RN

343-27-1
Record name Harmine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Harmine hydrochloride
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Record name Harmine Hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29844
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Record name Harmine hydrochloride
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Record name Harmine hydrochloride
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Record name HARMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
381
Citations
ZS Nurmaganbetov, LI Arystan, GM Muldaeva… - Pharmacological …, 2019 - Elsevier
… of harmine hydrochloride was studied. The present studies aim to research antiparkinsonian action of the harmine hydrochloride … antiparkinsonian action of harmine hydrochloride in low …
Number of citations: 10 www.sciencedirect.com
GU Zhanaidarova, RZ Yessimova… - … Journal of Medical …, 2019 - pdfs.semanticscholar.org
… is determined that harmine hydrochloride has antidepressant, … Harmine hydrochloride in 2.5 mg/kg (in some tests in 5 mg/kg… toxicity of the drug “Harmine hydrochloride, capsules”. When …
Number of citations: 7 pdfs.semanticscholar.org
X Li, X Wu, Y Gao, L Hao - Frontiers in Microbiology, 2019 - frontiersin.org
Several studies have demonstrated the significant antiviral, antimicrobial, antiplasmodial, antioxidative, antifungal, antimutagenic, and antitumor properties of harmine hydrochloride (…
Number of citations: 17 www.frontiersin.org
H Liu, D Han, Y Liu, X Hou, J Wu, H Li, J Yang… - Journal of neuro …, 2013 - Springer
Harmine hydrochloride (Har-hc), a derivative from Harmine which is a natural extractive from plants, has been considered for treatment of kinds of cancers and cerebral diseases. In this …
Number of citations: 37 link.springer.com
CW Ock, GD Kim - Molecules, 2021 - mdpi.com
… This study aimed to treat BC cells with harmine hydrochloride (HMH) to identify its anticancer effects and mechanisms. HMH treatment suppressed cell growth, migration, invasion, and …
Number of citations: 9 www.mdpi.com
B Tan, Y Li, Q Zhao, L Fan, M Zhang - Pathology-Research and Practice, 2020 - Elsevier
… It has been reported that Harmine hydrochloride (HH) has an inhibitory effect on tumor cells, but the effect and mechanism of HH on gastric cancer cells remains unclear. The aim of this …
Number of citations: 6 www.sciencedirect.com
P Zhang, C Huang, W Wang, X Zhang… - Phytotherapy …, 2016 - Wiley Online Library
… This study aimed to investigate the effects of harmine hydrochloride (HMH) on digestive tumor cells in vitro and its molecular mechanism. MTT assays showed that HMH inhibited the …
Number of citations: 31 onlinelibrary.wiley.com
ZS Nurmaganbetov, AZ Turmukhambetov… - Онкология и …, 2010 - elibrary.ru
… The study of the water-soluble form of alkaloid harmine - hydrochloride harmine has a big interest. Purpose of research: to estimate cytotoxic activity of hydrochloride harmine on cell …
Number of citations: 0 elibrary.ru
GD Kim - Preventive Nutrition and Food Science, 2021 - ncbi.nlm.nih.gov
… In this study, we aimed to investigate the anticancer effects of harmine hydrochloride (HMH), a hydrophilic and stable substance that is easily absorbed by tissues and similar to harmine…
Number of citations: 3 www.ncbi.nlm.nih.gov
T Slotkin, V DiStefano - Biochemical pharmacology, 1970 - Elsevier
… rat urine, of fractions IV from rats given Hs-harmine hydrochloride and harmine hydrochloride hydrate, of harm01 hydrochloride, and of harmine hydrochloride. In all cases, the emission …
Number of citations: 39 www.sciencedirect.com

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